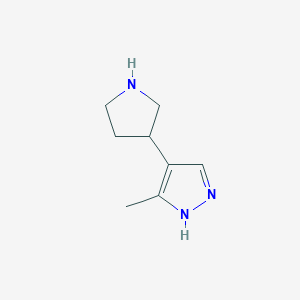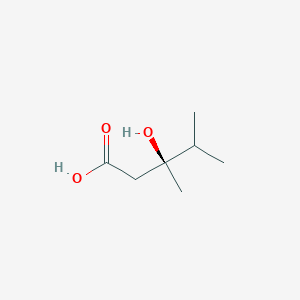
(S)-3-Hydroxy-3,4-dimethylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Hydroxy-3,4-dimethylpentanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-3,4-dimethylpentanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 3,4-dimethyl-2-pentanone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries in the alkylation of 3-hydroxy-2-methylpropanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis, utilizing enzymes such as lipases or oxidoreductases to achieve high enantioselectivity. These biocatalytic processes are advantageous due to their mild reaction conditions and environmentally friendly nature.
化学反应分析
Types of Reactions
(S)-3-Hydroxy-3,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 3,4-Dimethyl-2-pentanone or 3,4-dimethylpentanoic acid.
Reduction: 3-Hydroxy-3,4-dimethylpentanol.
Substitution: 3-Chloro-3,4-dimethylpentanoic acid or 3-Amino-3,4-dimethylpentanoic acid.
科学研究应用
(S)-3-Hydroxy-3,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of (S)-3-Hydroxy-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The chiral nature of the compound also plays a crucial role in its specificity and efficacy.
相似化合物的比较
Similar Compounds
®-3-Hydroxy-3,4-dimethylpentanoic acid: The enantiomer of (S)-3-Hydroxy-3,4-dimethylpentanoic acid, with different biological activity and properties.
3-Hydroxy-3-methylpentanoic acid: Lacks the additional methyl group, leading to different chemical and physical properties.
3-Hydroxy-2-methylpentanoic acid: The hydroxyl group is positioned differently, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantioselectivity and specificity.
属性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC 名称 |
(3S)-3-hydroxy-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-5(2)7(3,10)4-6(8)9/h5,10H,4H2,1-3H3,(H,8,9)/t7-/m0/s1 |
InChI 键 |
ARJHZOQTMKOGOQ-ZETCQYMHSA-N |
手性 SMILES |
CC(C)[C@](C)(CC(=O)O)O |
规范 SMILES |
CC(C)C(C)(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


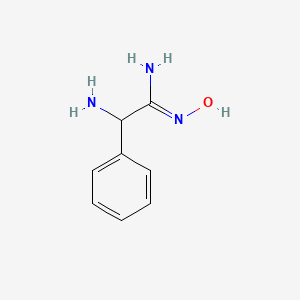



![3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid](/img/structure/B13327306.png)
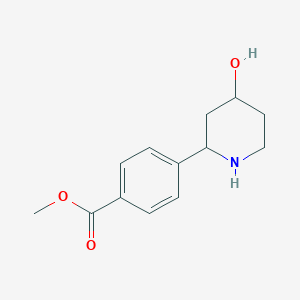
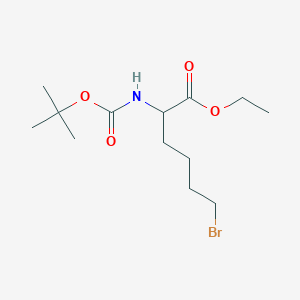
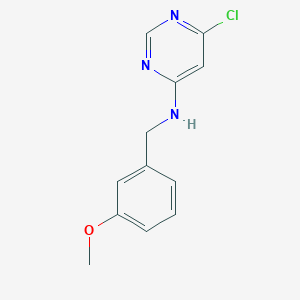
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13327325.png)
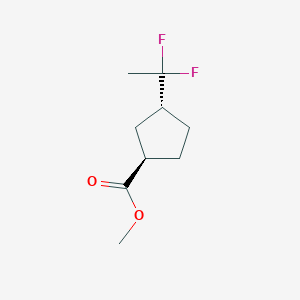
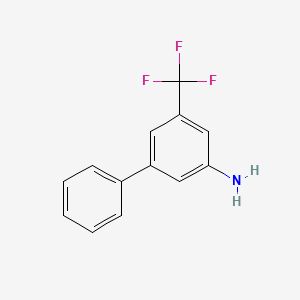
![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)

